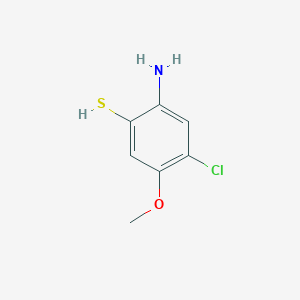
Butyl 2-cyano-3-ethoxyprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-cyano-3-ethoxyprop-2-enoate is an organic compound with the molecular formula C10H15NO3 It is an ester derivative that contains a butyl group, a cyano group, and an ethoxy group attached to a prop-2-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-cyano-3-ethoxyprop-2-enoate can be achieved through several methods. One common approach involves the reaction of butyl acrylate with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-cyano-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: this compound yields butyl 2-cyano-3-hydroxypropanoate and ethanol.
Reduction: The reduction of the cyano group results in the formation of butyl 2-amino-3-ethoxyprop-2-enoate.
Wissenschaftliche Forschungsanwendungen
Butyl 2-cyano-3-ethoxyprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of butyl 2-cyano-3-ethoxyprop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions can modulate biological pathways and enzyme activities, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-cyano-3-ethoxyprop-2-enoate
- Methyl 2-cyano-3-ethoxyprop-2-enoate
- Propyl 2-cyano-3-ethoxyprop-2-enoate
Uniqueness
Butyl 2-cyano-3-ethoxyprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The butyl group provides hydrophobic character, while the cyano and ethoxy groups offer sites for further chemical modification.
Eigenschaften
| 80677-63-0 | |
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
butyl 2-cyano-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C10H15NO3/c1-3-5-6-14-10(12)9(7-11)8-13-4-2/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
IQQTWLOKGBCCHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(=COCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)






![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
